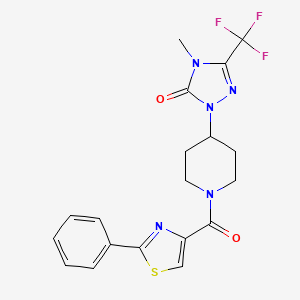

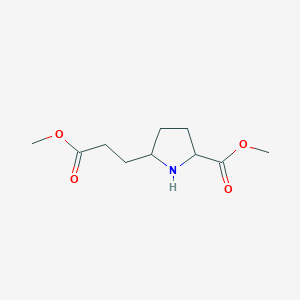

![molecular formula C15H23NO5S B2806977 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide CAS No. 946285-94-5](/img/structure/B2806977.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide” is an organic molecule that contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), an isopentyl group, and a sulfonamide group. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the ether group could potentially undergo cleavage under acidic conditions, and the sulfonamide group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzodioxole group could potentially increase its lipophilicity, which might influence its solubility and permeability .Applications De Recherche Scientifique

Sulfonamides in Medicinal Chemistry

Sulfonamides are foundational in the development of various clinically used drugs, with their primary moiety present in diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and cycloxygenase 2 inhibitors. Novel drugs like apricoxib and pazopanib also incorporate this group, showing significant antitumor activity. The constant need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools is evident, indicating their importance in future drug development (Carta, Scozzafava, & Supuran, 2012).

Environmental Impacts and Treatment

Sulfonamides have been identified in the environment, mainly derived from agricultural activities, posing potential hazards to human health by altering microbial populations. Their presence in the biosphere has been a growing concern, urging the development of advanced water treatment technologies to mitigate their ecological risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Food Safety and Toxicity

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), related to sulfonamide chemistry, are identified as chemical toxicants in various food categories. Their possible nephrotoxicity and testicular toxicity, along with detection in human breast milk, highlight the food safety concerns associated with processing-induced chemical toxicants, leading to regulations like the European Food Safety Authority's tolerable daily value estimation (Gao, Li, Huang, & Yu, 2019).

Analytical and Environmental Chemistry

The analytical methods used in determining antioxidant activity, including assays based on hydrogen atom transfer (e.g., ORAC, HORAC) and electron transfer (e.g., CUPRAC, FRAP), are crucial in studying antioxidants in various fields. Sulfonamides, with their diverse biological activities, are often subjects in these studies, underscoring the importance of understanding their chemical behavior and interaction with antioxidants in pharmaceutical and food engineering (Munteanu & Apetrei, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the γ-aminobutyric acid receptor (GABAAR-β3 homopentamer) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its target by augmenting the GABAergic activity . This interaction enhances the inhibitory effect of GABA neurotransmission, leading to changes in neuronal excitability.

Biochemical Pathways

The compound affects the GABAergic pathway . By enhancing GABAergic activity, it influences the downstream effects of this pathway, which include decreased neuronal excitability and potential sedative effects.

Pharmacokinetics

It is suggested that it hashigh gastrointestinal absorption , which could impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include decreased neuronal excitability . This can lead to potential sedative effects. Some compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines , suggesting potential antitumor activity.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions such as keeping the compound in a dark place, sealed, and at room temperature can help maintain its stability and efficacy. The compound’s interaction with its environment and its stability under various conditions require further investigation.

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(3-methylbutyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-12(2)6-7-16-22(17,18)9-3-8-19-13-4-5-14-15(10-13)21-11-20-14/h4-5,10,12,16H,3,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHUYWXZAANRTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)

![4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2806900.png)

![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)

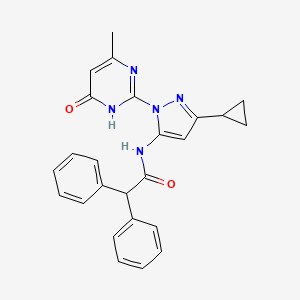

amino}thiophene-2-carboxamide](/img/structure/B2806907.png)

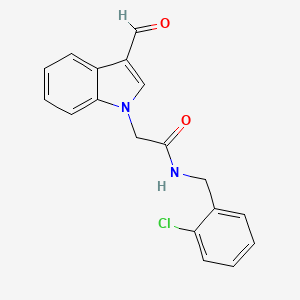

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)

![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)

![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)